molecular formula C12H9N3O B8070102 Milrinone-d3

Milrinone-d3

Cat. No.: B8070102
M. Wt: 214.24 g/mol
InChI Key: PZRHRDRVRGEVNW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Milrinone-d3 (C₁₂H₆D₃N₃O; molecular weight: 214.24 g/mol) is a deuterium-labeled isotopologue of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor with inotropic and vasodilatory properties. The incorporation of three deuterium atoms replaces three hydrogen atoms in the parent compound, increasing its molecular weight by 3 atomic mass units (AMU).

This compound is primarily employed in analytical chemistry to ensure accuracy and precision in pharmacokinetic studies. For example, it is used to generate calibration curves (2–600 ng/mL) with linear regression (R² > 0.99) and to validate within-run precision (6.3–14.2%) in plasma samples . Its deuterium labeling minimizes isotopic interference during mass spectrometric analysis, enabling distinct multiple reaction monitoring (MRM) transitions (215.07 → 142.1 m/z) compared to unlabeled Milrinone (212.05 → 142.0 m/z) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of milrinone involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions. This reaction is typically carried out by heating the reactants, resulting in the formation of milrinone . The preparation method for Milrinone-d3 would involve the use of deuterated reagents to incorporate deuterium atoms into the final product.

Industrial Production Methods

The industrial production of milrinone follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents in the industrial production of this compound would require additional steps to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Milrinone-d3, like milrinone, undergoes various chemical reactions, including:

    Oxidation: Milrinone can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert milrinone to its reduced forms.

    Substitution: Milrinone can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of milrinone can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Mechanism and Clinical Applications

Milrinone acts primarily as a PDE-3 inhibitor, which results in increased levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. This mechanism leads to enhanced myocardial contractility (positive inotropic effect), improved relaxation (positive lusitropy), and vasodilation. The pharmacological properties of milrinone-d3 can be summarized as follows:

  • Increased Cardiac Output : this compound is utilized in acute decompensated heart failure to improve cardiac output by increasing the force of contraction without relying on beta-adrenergic stimulation, which may be downregulated in heart failure patients .
  • Vasodilation : The compound induces vasodilation in both arterial and venous systems, which can reduce the workload on the heart and improve perfusion to vital organs .

2.1. Cerebral Hemodynamic Optimization

Recent studies have investigated the use of this compound in optimizing cerebral hemodynamics to prevent delayed cerebral ischemia (DCI) following subarachnoid hemorrhage. A randomized, double-blind study is assessing the efficacy of this compound in comatose patients during the high-risk period post-aneurysm rupture. The study aims to evaluate its effects on DCI lesions measured via CT scans at one month post-treatment .

2.2. Pediatric Cardiology

This compound has shown promise in pediatric patients with congenital heart failure, particularly as a bridge to transplantation or mechanical support. Its use in outpatient settings has been documented to improve symptoms and reduce hospitalizations for patients with severe congestive heart failure refractory to standard therapies .

2.3. Interaction with Extracorporeal Life Support Systems

Research exploring the interaction of this compound with extracorporeal life support systems (ECLS) has revealed important insights into its pharmacokinetics during critical care scenarios. Studies indicate that while milrinone recovery is consistent in ECLS circuits, it is rapidly cleared from continuous renal replacement therapy (CRRT) circuits, highlighting the need for careful monitoring and dosing adjustments in these settings .

Comparative Studies

A comparative analysis of milrinone with other inotropic agents such as dobutamine and levosimendan has been conducted to assess their hemodynamic effects in critically ill patients. These studies suggest that while all agents have their merits, milrinone may offer unique advantages due to its distinct mechanism of action and effects on vascular resistance .

Safety and Efficacy Considerations

Despite its benefits, the use of this compound is not without risks. Clinical trials have highlighted potential adverse effects such as ventricular arrhythmias and hypotension, necessitating vigilant monitoring during administration .

Summary Table of Applications

Application AreaDescriptionReferences
Heart Failure TreatmentUsed for acute decompensated heart failure; improves cardiac output
Cerebral Ischemia PreventionInvestigated for preventing DCI post-subarachnoid hemorrhage
Pediatric Congenital HeartEffective for outpatient management in severe cases
ECLS InteractionStudied for pharmacokinetics during extracorporeal support

Mechanism of Action

Milrinone-d3, like milrinone, exerts its effects by inhibiting phosphodiesterase 3. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased activation of protein kinase A (PKA). PKA phosphorylates various components within heart cells, enhancing contractility and promoting vasodilation . The molecular targets and pathways involved include the β-adrenergic signaling pathway and the cAMP-PKA signaling cascade.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Milrinone (Parent Compound)

Milrinone (C₁₂H₉N₃O; molecular weight: 211.23 g/mol) is the non-deuterated parent compound. Both Milrinone and Milrinone-d3 inhibit PDE3, increasing intracellular cyclic adenosine monophosphate (cAMP) levels to enhance cardiac contractility and vasodilation. However, this compound is exclusively used for analytical purposes due to its isotopic labeling, whereas Milrinone is administered clinically for acute heart failure .

Key Differences:

Parameter Milrinone This compound
Molecular Weight 211.23 g/mol 214.24 g/mol
MRM Transition (m/z) 212.05 → 142.0 215.07 → 142.1
Clinical Use Yes No (Research Only)
CAS Number 78415-72-2 78415-72-2 (non-D)

Mesembrine-d3

Mesembrine-d3, another deuterium-labeled compound, shares structural similarities as a deuterated alkaloid. However, it primarily inhibits serotonin (5-HT) transporters (Ki = 1.4 nM) rather than PDE3. Unlike this compound, Mesembrine-d3 is investigated for neurological applications, such as antidepressant effects .

Comparison with Functionally Similar PDE Inhibitors

Ayanin

Ayanin, a non-selective PDE1-4 inhibitor derived from Croton schiedeanus, differs from this compound in both structure and isoform specificity. While this compound targets PDE3, Ayanin’s broader inhibition profile makes it a candidate for respiratory diseases like asthma .

Acetildenafil

Acetildenafil, a derivative of the PDE5 inhibitor Sildenafil, is used for erectile dysfunction. Unlike this compound, which modulates cardiac function via PDE3, Acetildenafil acts on vascular smooth muscle through PDE5 inhibition .

Functional Comparison Table:

Compound Primary Target Therapeutic Area Deuterated?
This compound PDE3 Analytical Standard Yes
Ayanin PDE1-4 Respiratory Diseases No
Acetildenafil PDE5 Erectile Dysfunction No

Analytical and Industrial Relevance

This compound is critical for ensuring methodological rigor in drug quantification. Suppliers like Cayman Chemical and ISOREAG provide it in research-grade formulations (purity > 98%), typically in 1 mg quantities . Its stability in plasma and distinct MRM transitions make it indispensable for LC-MS/MS workflows, particularly in studies requiring normalization of drug recovery rates over time .

Biological Activity

Milrinone-d3 is a deuterated form of milrinone, a phosphodiesterase-3 (PDE3) inhibitor primarily used in the management of heart failure. This compound is notable for its role in enhancing cardiac contractility and inducing vasodilation, making it a vital agent in critical care settings. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Milrinone acts by inhibiting PDE3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, milrinone increases intracellular cAMP levels, which leads to:

  • Positive Inotropic Effects : Enhanced force of cardiac contraction.
  • Vasodilation : Reduced peripheral vascular resistance.
  • Increased Heart Rate : While milrinone may increase heart rate, it does not significantly elevate blood pressure in patients .

The selectivity of milrinone for PDE3 over other phosphodiesterases (PDE1, PDE2, PDE4, etc.) allows it to exert these effects without the complications associated with β-adrenergic receptor stimulation, making it particularly useful in patients with downregulated β-receptors .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties:

  • Absorption : Administered intravenously, milrinone shows rapid onset of action with peak effects seen within 2 to 5 minutes after a bolus dose .
  • Volume of Distribution : Approximately 0.38 L/kg to 0.45 L/kg depending on the administration method .
  • Protein Binding : About 70% bound to plasma proteins.
  • Metabolism and Elimination : Primarily excreted unchanged in urine; significant metabolism occurs through oxidative pathways .

Efficacy in Clinical Settings

This compound has shown efficacy in various clinical scenarios:

  • Heart Failure Management : In patients with acute decompensated heart failure, milrinone improves cardiac output and reduces symptoms associated with fluid overload.
  • Postoperative Cardiac Support : It is often utilized in postoperative settings to support cardiac function following major surgeries.

Case Study 1: Use in Acute Heart Failure

A study involving 50 patients with acute heart failure demonstrated that intravenous administration of milrinone led to a significant increase in cardiac output (from an average of 2.4 L/min/m² to 4.0 L/min/m²) within hours of treatment. The observed decrease in pulmonary capillary wedge pressure indicated improved left ventricular function .

Case Study 2: Pediatric Application

In pediatric patients undergoing cardiac surgery, milrinone has been shown to enhance recovery times and improve hemodynamic stability postoperatively. A cohort study reported reduced incidence of low cardiac output syndrome when milrinone was administered as part of the postoperative care regimen .

Comparative Data on Biological Activity

The following table summarizes key biological activities and effects associated with this compound compared to other PDE inhibitors:

CompoundMechanismPositive Inotropic EffectVasodilationSelectivity for PDE3Clinical Use
This compoundPDE3 InhibitionYesYesHighHeart failure
AmrinonePDE3 InhibitionYesModerateModerateHeart failure
LevosimendanCalcium sensitizerYesYesLowAcute heart failure

Q & A

Basic Research Questions

Q. How is Milrinone-d3 validated as an internal standard in LC-MS/MS quantification of milrinone in plasma?

To validate this compound as an internal standard (IS), researchers must demonstrate its stability, isotopic purity, and lack of interference with the target analyte. Key steps include:

  • Chromatographic separation : Ensure baseline separation between milrinone and this compound using optimized LC conditions (e.g., column type, gradient elution).

  • Mass spectrometry parameters : Use multiple reaction monitoring (MRM) transitions specific to each compound (e.g., milrinone: 212.05 > 142.0 m/z; this compound: 215.07 > 142.1 m/z) to confirm selectivity .

  • Matrix effects : Compare analyte/IS response ratios in neat solvent vs. biological matrices (e.g., plasma) to assess ion suppression/enhancement.

  • Recovery consistency : Normalize milrinone concentrations using IS recovery rates, calculated via:

    Recovery (%)=(Observed IS responseExpected IS response)×100\text{Recovery (\%)} = \left(\frac{\text{Observed IS response}}{\text{Expected IS response}}\right) \times 100

    This accounts for extraction efficiency variations .

Q. What parameters are critical for preparing calibration standards with this compound?

Calibration standards should span the expected analytical measurement range (AMR) of the target matrix (e.g., 2–600 ng/mL for plasma). Best practices include:

  • Matrix matching : Prepare standards in the same biological matrix as samples (e.g., Mass Spect Gold Human Plasma) to mimic endogenous components .
  • Linear regression : Use 1/x weighting to minimize heteroscedasticity, ensuring lower concentrations are not over-weighted .
  • QC samples : Include low (4.5 ng/mL), mid (45 ng/mL), and high (450 ng/mL) QCs to validate intra-run precision (CV% ≤15%) .

Q. How should researchers address variability in quality control (QC) samples when using deuterated IS?

  • Within-run precision : Calculate CV% for triplicate QCs at each concentration. If CV% exceeds 15%, troubleshoot pipetting accuracy or instrument drift .
  • IS normalization : Apply recovery normalization to correct for batch-specific variability in sample preparation (e.g., protein precipitation efficiency) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across biological matrices (e.g., plasma vs. effluent)?

  • Matrix-specific optimization : Adjust extraction protocols (e.g., solvent ratios, centrifugation speed) for each matrix. For effluent samples, account for particulate interference via filtration.
  • Standard addition method : Spike known milrinone concentrations into test matrices to quantify matrix-induced recovery biases .
  • Cross-validation : Compare recovery rates between LC-MS/MS and alternative methods (e.g., HPLC-UV) to identify systematic errors .

Q. What statistical approaches are recommended for analyzing longitudinal stability data of this compound?

  • Linear mixed-effects models : Account for repeated measures (e.g., stability at 0, 24, 48 hours) and random effects like storage temperature batches.
  • Accelerated stability testing : Use Arrhenius equation-based modeling to predict degradation kinetics under varying temperatures, ensuring IS integrity in long-term studies .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies using this compound?

  • Feasibility : Verify access to isotopic labeling facilities for synthesizing this compound or confirm commercial availability (avoiding vendor names per guidelines).
  • Novelty : Investigate understudied applications (e.g., this compound in pediatric pharmacokinetic studies) to address literature gaps.
  • Ethical compliance : Obtain IRB approval for human plasma use and disclose de-identification protocols for donor samples .

Q. Methodological Considerations for Data Contradictions

  • Heteroscedasticity in calibration curves : Apply weighted least squares regression (1/x² weighting) if residuals increase with concentration .
  • Outlier handling : Use Grubbs’ test to identify statistically significant outliers in QC data, then re-run affected samples.
  • Recovery normalization : For inter-study comparisons, standardize recovery calculations using the same IS batch to minimize inter-lab variability .

Q. Reporting Standards (Ethics and Reproducibility)

  • Experimental detail : Disclose LC-MS/MS parameters (e.g., collision energy, dwell time) and column lot numbers to enable replication .
  • Ethical statements : Explicitly state compliance with guidelines for human plasma use (e.g., Declaration of Helsinki) .

Properties

IUPAC Name

2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHRDRVRGEVNW-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The process according to claim 1 where 4-pyridinylmethyl methyl ketone and ethoxymethylenemalononitrile are refluxed in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another of its aspects the invention resides in the process which comprises reacting 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II with cyanoacetamide or malonamide in the presence of a condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, where R, R', PY and Q have the meanings given for formula III. In preferred embodiments 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of sodium methoxide and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4 where 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of at least a molar equivalent quantity of sodium hydroxide per mole of cyanoacetamide in methanol and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86165267
CID 86165267
Milrinone-d3
CID 86165267
Milrinone-d3
CID 86165267
CID 86165267
Milrinone-d3
CID 86165267
CID 86165267
Milrinone-d3
CID 86165267
CID 86165267
Milrinone-d3
CID 86165267
CID 86165267
Milrinone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.